3-[(Dimethylamino)methyl]-2-hexanone
CAS No.: 10545-23-0
Cat. No.: VC0110206
Molecular Formula: C₉H₁₉NO
Molecular Weight: 157.25
* For research use only. Not for human or veterinary use.
![3-[(Dimethylamino)methyl]-2-hexanone - 10545-23-0](/images/no_structure.jpg)
Specification
CAS No. | 10545-23-0 |
---|---|
Molecular Formula | C₉H₁₉NO |
Molecular Weight | 157.25 |
Introduction
Chemical Identity and Structure
3-[(Dimethylamino)methyl]-2-hexanone is a ketone-amine derivative with the molecular formula C₉H₁₉NO . The structure features a hexanone backbone with a dimethylaminomethyl group at the 3-position. This arrangement creates a molecule with both nucleophilic and electrophilic sites, contributing to its chemical versatility.
Basic Information
The compound is identified by the following key parameters:
Structural Features
The molecule contains several key structural elements:
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A carbonyl group (C=O) at the 2-position
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A dimethylamino group (-N(CH₃)₂) attached via a methylene bridge to the 3-position
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A linear alkyl chain extending from the 3-position to complete the hexanone backbone
This structure gives the compound both basic properties (from the amino group) and electrophilic character (from the ketone functionality), making it reactive toward various reagents .
Physical Properties
3-[(Dimethylamino)methyl]-2-hexanone exists as a colorless to slightly yellow oil at room temperature with specific physical characteristics that determine its handling and applications.
Appearance and Organoleptic Properties
The compound appears as a clear, colorless oil under standard conditions . It may develop a slight yellow tint upon exposure to air or prolonged storage.
Physical Constants
The physical constants of 3-[(Dimethylamino)methyl]-2-hexanone are summarized in the following table:
The compound's moderate solubility in organic solvents like chloroform, coupled with its limited solubility in methanol, reflects its balanced polar and non-polar character .
Chemical Properties
The chemical behavior of 3-[(Dimethylamino)methyl]-2-hexanone is influenced by both its ketone and amine functionalities, giving it distinctive reactivity patterns.
Reactivity Profile
The compound exhibits dual reactivity due to its functional groups:
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The ketone group can undergo typical carbonyl reactions including nucleophilic addition, reduction, and condensation
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The tertiary amine moiety can act as a base, a nucleophile, or coordinate with metal ions
This combination of functional groups makes 3-[(Dimethylamino)methyl]-2-hexanone particularly useful in multi-step synthetic processes where different reaction sites are needed .
Stability and Decomposition
Analytical Characterization
Analytical data provides essential information for confirming the identity and purity of 3-[(Dimethylamino)methyl]-2-hexanone.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the compound, showing characteristic signals for the methyl groups attached to the nitrogen, the methylene bridge, and the carbonyl-adjacent methyl group .
Elemental Analysis
Elemental analysis provides composition data that helps verify compound identity:
Element | Found | Theoretical | Reference |
---|---|---|---|
Carbon (C) | 66.25% | 68.74% | |
Hydrogen (H) | 11.80% | 12.18% | |
Nitrogen (N) | 9.20% | 8.91% |
The slight discrepancy between found and theoretical values may be attributed to trace impurities or hydration of the sample .
Hazard Type | Classification | Reference |
---|---|---|
Skin corrosion/irritation | Category 2 | |
Serious eye damage/eye irritation | Category 2A |
Applications in Research and Industry
3-[(Dimethylamino)methyl]-2-hexanone has several applications in chemical research and pharmaceutical synthesis, though specific documentation in the literature is limited.
Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of:
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Pharmaceutical compounds
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Complex organic structures requiring amino-ketone building blocks
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Chiral auxiliary reagents in asymmetric synthesis
Its dual functionality (ketone and amine) makes it particularly valuable for building molecular complexity .
Research Applications
In research settings, 3-[(Dimethylamino)methyl]-2-hexanone is used for:
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Structure-activity relationship studies in medicinal chemistry
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Development of new synthetic methodologies
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As a model compound for studying Mannich reaction products
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